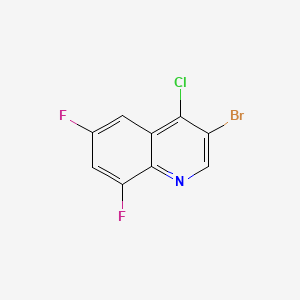

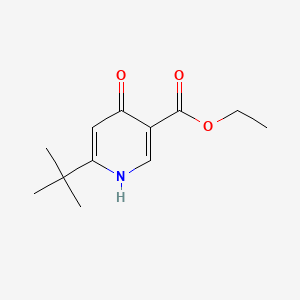

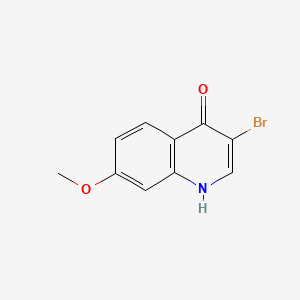

Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl tert-butyl ether (ETBE) is a compound that is commonly used as an oxygenate gasoline additive in the production of gasoline from crude oil . It offers equal or greater air quality benefits than ethanol, while being technically and logistically less challenging .

Synthesis Analysis

The synthesis of ETBE is carried out industrially by the acidic etherification of isobutylene with ethanol at a temperature of 30–110 °C and a pressure of 0.8–1.3 MPa . The reaction is carried out with an acidic ion-exchange resin as a catalyst .Molecular Structure Analysis

The molecular formula of ETBE is C6H14O . The structure of ETBE includes an ether group (an oxygen atom connected to two carbon atoms) and a tert-butyl group (a central carbon atom connected to three methyl groups).Chemical Reactions Analysis

In the context of chemical reactions, the tert-butyl group in compounds like ETBE can be a probe for NMR studies of macromolecular complexes . The tert-butyl cation will either be quenched by a suitable trapping agent, deprotonate to form isobutylene (gas), or polymerize to form isobutylene oligomers .Physical And Chemical Properties Analysis

ETBE is a clear colorless liquid with a molar mass of 102.18 . It has a boiling point of 69 to 71 °C and is miscible with water .Scientific Research Applications

Biodegradation

This compound is used in the study of biodegradation, particularly in the context of bacterial consortia . A bacterial consortium capable of degrading ethyl tert-butyl ether (ETBE) as a sole carbon source was enriched and isolated from gasoline-contaminated water . This research helps in understanding how bacteria can be used to clean up environmental contamination.

Proteomic Analysis

Proteomic analysis is another field where this compound finds its application . The metaproteome of the ETBE-grown bacterial consortium was compared with the glucose-grown bacterial consortium, using 2D-DIGE . This kind of study helps in understanding the effect of ETBE on the metabolism of the bacterial consortium.

Etherification

The compound is used in the etherification of bio-sourced isobutylene with ethanol forming fully renewable ethyl tert-butyl ether (ETBE) . This process is carried out using the acidic ion exchanger Amberlyst-15 . This research contributes to the development of renewable energy sources.

Biofuel Additive

Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is also studied as a potential biofuel additive . It can be blended up to 47% , providing nearly triple the alternative energy value than the direct blending of ethanol into fuels .

Environmental Impact Study

The environmental impact of this compound is also a subject of study . Compared to methyl tert-butyl ether (MTBE), it has less critical environmental impact .

Carbon Emission Reduction

The compound is used in research aimed at reducing CO2 emissions, especially in the transport sector . It is part of the efforts to develop sustainable energy management strategies .

Mechanism of Action

Biochemical Pathways

It is known that ether oxygenates like this compound can be used as oxygenate gasoline additives, which can enter groundwater as a result of spillages during production, distribution, and storage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate . For instance, the compound’s solubility in water can affect its distribution in the environment and its potential to contaminate groundwater .

Safety and Hazards

properties

IUPAC Name |

ethyl 6-tert-butyl-4-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-5-16-11(15)8-7-13-10(6-9(8)14)12(2,3)4/h6-7H,5H2,1-4H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCOFAZNIVOOON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=CC1=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657761 |

Source

|

| Record name | Ethyl 6-tert-butyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134653-98-8 |

Source

|

| Record name | Ethyl 6-tert-butyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B598748.png)

![5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B598749.png)

![2-Bromo-5-chlorothiazolo[5,4-b]pyridine](/img/structure/B598757.png)